tert-Butyl (tert-butoxycarbonyl)oxycarbamate
Overview
Description
tert-Butyl (tert-butoxycarbonyl)oxycarbamate: is a chemical compound widely used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in the synthesis of complex molecules.
Mechanism of Action
Target of Action
Tert-Butyl (tert-butoxycarbonyl)oxycarbamate, also known as N,O-Di-Boc-hydroxylamine, is primarily used as a protective group in peptide synthesis . It targets amino groups and hydroxy groups, which play crucial roles in the structure and function of peptides .
Mode of Action
The compound interacts with its targets by forming a protective layer around them. This protective layer, known as the tert-butoxycarbonyl (Boc) group, shields the amino and hydroxy groups from reacting with other substances during peptide synthesis . This allows for selective reactions to occur without interference from these groups .
Biochemical Pathways
The compound affects the peptide synthesis pathway. By protecting the amino and hydroxy groups, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain . The downstream effects include the successful synthesis of peptides with the desired properties and functions .
Pharmacokinetics
It’s worth noting that the compound is stable under basic hydrolysis conditions and catalytic reduction conditions . This stability is crucial for its role in peptide synthesis.
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence of amino acids . This leads to the formation of peptides with the correct structure and function .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is stable under basic hydrolysis conditions and catalytic reduction conditions . Therefore, the pH and the presence of reducing agents in the environment can affect its action. Additionally, the compound is typically stored at -20°C , suggesting that temperature can also influence its stability.
Biochemical Analysis
Biochemical Properties
“tert-Butyl (tert-butoxycarbonyl)oxycarbamate” plays a significant role in biochemical reactions. It is used for the synthesis of hydroxylamines and hydroxamic acids
Molecular Mechanism
It is known to be involved in the synthesis of hydroxylamines and hydroxamic acids
Metabolic Pathways
It is known to be used in the synthesis of hydroxylamines and hydroxamic acids
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aqueous Conditions: The compound can be synthesized by reacting di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: Another method involves the use of 4-dimethylaminopyridine as a base in acetonitrile solution.
Tetrahydrofuran Solution: Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran at 40°C can also yield the desired product.
Industrial Production Methods: Industrial production of tert-Butyl (tert-butoxycarbonyl)oxycarbamate often involves large-scale reactions using di-tert-butyl dicarbonate and amines under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Protection Reactions: The compound is primarily used to protect amines by forming a stable carbamate linkage.
Deprotection Reactions: Removal of the tert-butoxycarbonyl group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions:
Protection: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine, acetonitrile, tetrahydrofuran.
Deprotection: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.
Major Products:
Protection: Formation of tert-Butyl (tert-butoxycarbonyl)oxycarbamate.
Deprotection: Regeneration of the free amine and formation of by-products such as carbon dioxide and isobutene.
Scientific Research Applications
Chemistry:
- Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amine sites .
- Facilitates the synthesis of complex organic molecules by providing temporary protection to reactive amine groups .
Biology and Medicine:
- Employed in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are crucial .
- Used in the preparation of drug candidates and biologically active molecules .
Industry:
Comparison with Similar Compounds
tert-Butyl carbazate: Used similarly as a protecting group for amines.
tert-Butyl N-hydroxycarbamate: Another protecting group with similar applications.
Uniqueness: tert-Butyl (tert-butoxycarbonyl)oxycarbamate is unique due to its stability under basic conditions and ease of removal under acidic conditions. This balance of stability and reactivity makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection are required .
Properties
IUPAC Name |
tert-butyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)14-7(12)11-16-8(13)15-10(4,5)6/h1-6H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOSGCWATIJZHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234067 | |
Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85006-25-3 | |
Record name | N,O-Bis(tert-butoxycarbonyl)hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85006-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl [[(1,1-dimethylethoxy)carbonyl]oxy]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL (((1,1-DIMETHYLETHOXY)CARBONYL)OXY)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX6G035C2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using N,O-Di-Boc-hydroxylamine in this specific synthesis of 1-Deoxymannojirimycin?
A1: N,O-Di-Boc-hydroxylamine plays a crucial role as a nitrogen source in the synthesis. The research [] highlights that reacting N,O-Di-Boc-hydroxylamine with methyl 1,3-isopropylidene-α-d-fructofuranose under Mitsunobu conditions yields the key intermediate (compound 14 in the paper). This intermediate is then subjected to acidic hydrolysis, forming a nitrone intermediate (compound 15 in the paper) which can be easily reduced to 1-Deoxymannojirimycin. The authors emphasize this route using N,O-Di-Boc-hydroxylamine as a superior alternative to azide and nosyl routes, resulting in a higher yield (55%) and easier scalability.
Q2: Are there any alternative reagents to N,O-Di-Boc-hydroxylamine for this reaction, and how do they compare in terms of efficiency?
A2: The study investigates and compares the use of N,O-Di-Boc-hydroxylamine with azide and nosyl groups for the synthesis of 1-Deoxymannojirimycin. The researchers demonstrate that utilizing N,O-Di-Boc-hydroxylamine in the Mitsunobu reaction leads to a significantly improved overall yield of 55%, compared to 37% for the azide route and 29% for the nosyl route []. This highlights the superior efficiency of N,O-Di-Boc-hydroxylamine in this specific synthetic pathway.
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